molecular formula C20H22FN3 B11644848 2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine

2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine

Cat. No.: B11644848
M. Wt: 323.4 g/mol
InChI Key: CERZUSYCGVPYPZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine is a chemical compound that belongs to the quinazoline class of compounds It is characterized by the presence of a fluorophenyl group attached to the quinazoline core, along with dipropylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or formic acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of Dipropylamine: The final step involves the alkylation of the quinazoline core with dipropylamine under basic conditions, typically using alkyl halides or sulfonates as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound may serve as a tool for studying biological pathways and mechanisms, particularly those involving quinazoline derivatives.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and dipropylamine substituents contribute to the compound’s binding affinity and specificity. The quinazoline core can interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)-N,N-dimethylquinazolin-4-amine: Similar structure but with dimethylamine substituents instead of dipropylamine.

    2-(2-chlorophenyl)-N,N-dipropylquinazolin-4-amine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(2-fluorophenyl)-N,N-diethylquinazolin-4-amine: Similar structure but with diethylamine substituents instead of dipropylamine.

Uniqueness

2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine is unique due to the specific combination of the fluorophenyl group and dipropylamine substituents, which can influence its chemical reactivity, binding affinity, and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C20H22FN3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N,N-dipropylquinazolin-4-amine

InChI

InChI=1S/C20H22FN3/c1-3-13-24(14-4-2)20-16-10-6-8-12-18(16)22-19(23-20)15-9-5-7-11-17(15)21/h5-12H,3-4,13-14H2,1-2H3

InChI Key

CERZUSYCGVPYPZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3F

Origin of Product

United States

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